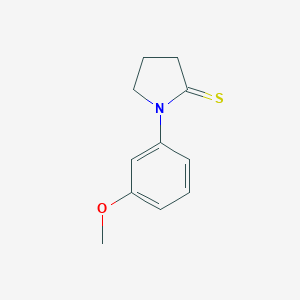
1-(3-Methoxyphenyl)pyrrolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxyphenyl)pyrrolidine-2-thione, also known as MPTP, is a sulfur-containing heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. MPTP has been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and antitumor properties.
Mechanism Of Action
The exact mechanism of action of 1-(3-Methoxyphenyl)pyrrolidine-2-thione is not fully understood. However, it has been suggested that its antioxidant and anti-inflammatory properties are mediated through the inhibition of the NF-κB signaling pathway. 1-(3-Methoxyphenyl)pyrrolidine-2-thione has also been found to modulate the expression of various genes involved in oxidative stress and inflammation.
Biochemical And Physiological Effects
1-(3-Methoxyphenyl)pyrrolidine-2-thione has been found to have various biochemical and physiological effects. It has been shown to increase the activity of various antioxidant enzymes, such as superoxide dismutase and catalase. 1-(3-Methoxyphenyl)pyrrolidine-2-thione has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 1-(3-Methoxyphenyl)pyrrolidine-2-thione has been found to modulate the expression of various genes involved in cell proliferation and apoptosis.
Advantages And Limitations For Lab Experiments
1-(3-Methoxyphenyl)pyrrolidine-2-thione has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. 1-(3-Methoxyphenyl)pyrrolidine-2-thione is also stable under various conditions, making it suitable for long-term storage. However, one limitation of 1-(3-Methoxyphenyl)pyrrolidine-2-thione is its low solubility in water, which could affect its bioavailability in vivo.
Future Directions
There are several future directions for research on 1-(3-Methoxyphenyl)pyrrolidine-2-thione. One area of research is to investigate its potential as a therapeutic agent for various diseases, such as cancer, Alzheimer's disease, and cardiovascular diseases. Another area of research is to explore its mechanism of action and identify the molecular targets involved. Furthermore, the development of more soluble derivatives of 1-(3-Methoxyphenyl)pyrrolidine-2-thione could improve its bioavailability and enhance its therapeutic potential.
Conclusion
In conclusion, 1-(3-Methoxyphenyl)pyrrolidine-2-thione is a promising compound for scientific research due to its antioxidant, anti-inflammatory, and antitumor properties. Its potential applications in various fields make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and identify its molecular targets.
Synthesis Methods
1-(3-Methoxyphenyl)pyrrolidine-2-thione can be synthesized through a two-step process involving the reaction of 3-methoxybenzaldehyde with thiourea, followed by cyclization with propanediamine. The resulting product is a white crystalline powder with a melting point of 118-120°C.
Scientific Research Applications
1-(3-Methoxyphenyl)pyrrolidine-2-thione has been extensively studied for its potential applications in various fields of research. One of the most promising areas of research is its use as an antioxidant. 1-(3-Methoxyphenyl)pyrrolidine-2-thione has been found to scavenge free radicals and protect against oxidative stress, which is implicated in various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases.
Another area of research is its anti-inflammatory properties. 1-(3-Methoxyphenyl)pyrrolidine-2-thione has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. This makes it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
1-(3-Methoxyphenyl)pyrrolidine-2-thione has also been found to exhibit antitumor properties. It has been shown to inhibit the growth of various cancer cell lines and induce apoptosis. This makes it a potential candidate for cancer therapy.
properties
CAS RN |
116614-76-7 |
|---|---|
Product Name |
1-(3-Methoxyphenyl)pyrrolidine-2-thione |
Molecular Formula |
C11H13NOS |
Molecular Weight |
207.29 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)pyrrolidine-2-thione |
InChI |
InChI=1S/C11H13NOS/c1-13-10-5-2-4-9(8-10)12-7-3-6-11(12)14/h2,4-5,8H,3,6-7H2,1H3 |
InChI Key |
LVILCODMVFOMHZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2CCCC2=S |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCCC2=S |
synonyms |
2-Pyrrolidinethione, 1-(3-methoxyphenyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




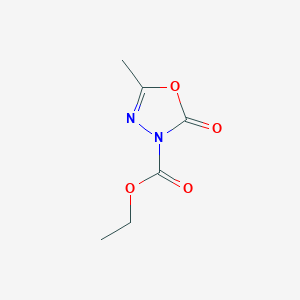


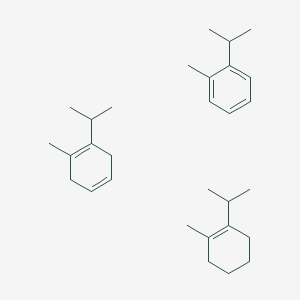
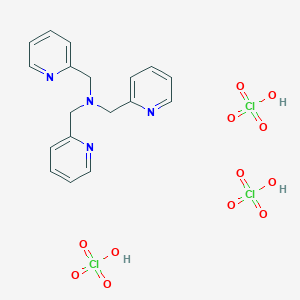
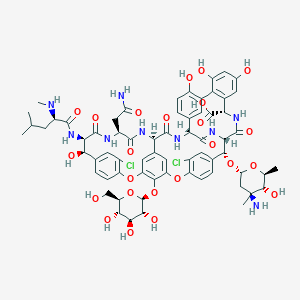
![7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol](/img/structure/B40333.png)
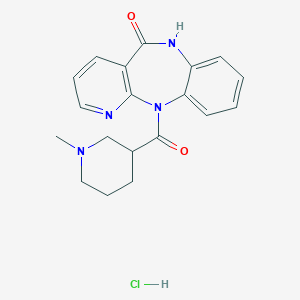
![1,7-Dioxaspiro[5.5]undec-4-ene](/img/structure/B40338.png)
![6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B40339.png)
![Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B40343.png)
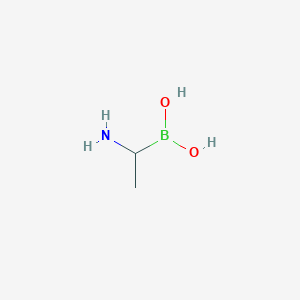
![methyl 2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[2-[(4-bromobenzoyl)amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoate](/img/structure/B40347.png)